An In-depth Technical Guide to 2,3,6-Trichlorophenol: Chemical Structure, Properties, and Biological Interactions
An In-depth Technical Guide to 2,3,6-Trichlorophenol: Chemical Structure, Properties, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3,6-trichlorophenol (2,3,6-TCP), a member of the trichlorophenol isomer group. This document details its chemical structure, physicochemical properties, spectroscopic data, and analytical methodologies. Furthermore, it explores its environmental fate, toxicological profile, and known biological interactions, offering insights relevant to environmental science and drug development. All quantitative data is presented in structured tables for ease of reference, and key experimental protocols are outlined.
Chemical Structure and Identification
2,3,6-Trichlorophenol is an organochlorine compound with the molecular formula C₆H₃Cl₃O.[1] The structure consists of a benzene ring substituted with one hydroxyl group and three chlorine atoms at positions 2, 3, and 6.
| Identifier | Value |
| IUPAC Name | 2,3,6-trichlorophenol[1] |
| CAS Number | 933-75-5[1] |
| Molecular Formula | C₆H₃Cl₃O[1] |
| Molecular Weight | 197.45 g/mol [1] |
| InChI | InChI=1S/C6H3Cl3O/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H[1] |
| InChIKey | XGCHAIDDPMFRLJ-UHFFFAOYSA-N[1] |
| SMILES | C1=CC(=C(C(=C1Cl)O)Cl)Cl[1] |
| Synonyms | Phenol, 2,3,6-trichloro- |
Physicochemical Properties
2,3,6-Trichlorophenol typically appears as colorless needles or a purple crystalline solid with a characteristic phenolic odor.[1] It is combustible and can form explosive vapor/air mixtures above its flash point.[2]
| Property | Value | Source |
| Melting Point | 53-55 °C | [1] |
| Boiling Point | 88 °C at 0.4 mmHg | [1] |
| Flash Point | 79 °C (closed cup) | [2] |
| Vapor Pressure | 0.00246 mmHg at 25 °C | [3] |
| Water Solubility | Sparingly soluble | [1] |
| logP (Octanol-Water Partition Coefficient) | 3.77 | [3] |
| pKa | 5.8 | [3] |
| Density | 1.5 g/cm³ | [1] |
Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2,3,6-trichlorophenol in CDCl₃ shows two aromatic protons and one hydroxyl proton.
| Parameter | Value (ppm) | Multiplicity | Coupling Constant (J) |
| Aromatic H | 7.183 | Doublet | 8.72 Hz |
| Aromatic H | 7.003 | Doublet | 8.72 Hz |
| Hydroxyl H | 5.54 | Singlet | - |
| Data obtained from a 300 MHz spectrum in CDCl₃.[4] |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Carbon Atom | Chemical Shift (ppm) |
| C1 | 147.2 |
| C2 | 122.9 |
| C3 | 129.2 |
| C4 | 124.5 |
| C5 | 128.7 |
| C6 | 120.8 |
| Note: Assignments are predicted and may vary slightly from experimental values. |
Mass Spectrometry
Electron ionization mass spectrometry of 2,3,6-trichlorophenol shows a prominent molecular ion peak.
| m/z | Relative Intensity | Ion |
| 196 | 100% | [M]⁺ |
| 198 | 97.5% | [M+2]⁺ |
| 200 | 31.3% | [M+4]⁺ |
| 160 | 24.5% | [M-HCl]⁺ |
| 132 | 23.9% | [M-Cl₂]⁺ |
| 97 | 33.4% | [C₅H₂ClO]⁺ |
| The isotopic pattern of the molecular ion is characteristic of a compound containing three chlorine atoms.[4] |
Infrared (IR) Spectroscopy
The IR spectrum of 2,3,6-trichlorophenol exhibits characteristic absorption bands for the hydroxyl and aromatic C-Cl bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3640–3610 | Strong, Sharp | O–H stretch (free hydroxyl) |
| 3500–3200 | Strong, Broad | O–H stretch (H-bonded) |
| 3100–3000 | Strong | C–H stretch (aromatic) |
| 1600–1585 | Medium | C–C stretch (in-ring aromatic) |
| 1500–1400 | Medium | C–C stretch (in-ring aromatic) |
| 1320–1000 | Strong | C–O stretch |
| 850–550 | Medium | C–Cl stretch |
| General characteristic IR absorption peaks for functional groups present.[5] |
Synthesis and Experimental Protocols
Synthesis of 2,3,6-Trichlorophenol
While direct chlorination of phenol tends to produce a mixture of isomers, with 2,4,6-trichlorophenol often being a major product, regioselective synthesis of 2,3,6-trichlorophenol can be challenging.[6][7] A potential route involves the controlled chlorination of a dichlorophenol precursor.
Proposed Protocol: Chlorination of 2,5-Dichlorophenol
This method aims to produce 2,4,5-trichlorophenol and 2,3,6-trichlorophenol from 2,5-dichlorophenol. The ratio of the products can be influenced by the reaction conditions.[8]
Materials:
-
2,5-Dichlorophenol
-
Chlorine gas
-
Liquid inert polar aprotic reaction medium (e.g., 1,2-dichloroethane)
-
Lewis acid catalyst (e.g., aluminum chloride)
-
Water or aqueous hydrochloric acid
-
Filtration apparatus
-
Separatory funnel
Procedure:
-
Dissolve 2,5-dichlorophenol in the chosen reaction medium in a reaction vessel equipped with a gas inlet and a stirrer.
-
Add the Lewis acid catalyst to the mixture. The amount of catalyst can range from 0.5% to 10% by weight of the 2,5-dichlorophenol.[8]
-
Maintain the reaction temperature between -10°C and reflux, with a preferred range of 0°C to +20°C to potentially favor the formation of the desired isomer.[8]
-
Slowly bubble a stoichiometrically equivalent amount of chlorine gas through the stirred reaction mixture.
-
After the reaction is complete, quench the reaction by adding water or aqueous hydrochloric acid to destroy the catalyst.
-
Filter the mixture to remove any insoluble material.
-
Separate the organic layer using a separatory funnel.
-
The 2,3,6-trichlorophenol can be isolated from the resulting mixture of isomers through techniques such as fractional distillation or chromatography.
Logical Diagram of Synthesis Workflow
Analytical Methods
GC-MS Analysis of Chlorophenols in Water (General Protocol)
This protocol outlines a general procedure for the determination of chlorophenols in water samples by gas chromatography-mass spectrometry after derivatization.
Materials:
-
Water sample
-
Saturated borax solution
-
¹³C-pentachlorophenol (internal standard)
-
0.1% pentafluorobenzoyl chloride in 2,2,4-trimethylpentane (derivatizing agent)
-
Vortex mixer
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
Procedure:
-
To a 15 mL sample vial, add the water sample, 1 mL of saturated borax solution, and 25 µL of the internal standard solution.
-
Add 2 mL of the derivatizing agent to the sample vial.
-
Vortex the mixture in dual directions for 15 minutes.
-
Allow the layers to separate for 5 minutes.
-
If an emulsion forms, it should be broken.
-
Allow the mixture to settle for another 5 minutes.
-
Carefully remove an aliquot (e.g., 100 µL) from the organic layer and inject it into the GC-MS system.
GC-MS Parameters (Example):
-
Injector: Splitless mode
-
Column: HP-5MS (or equivalent)
-
Carrier Gas: Helium
-
Oven Program: Start at a suitable temperature (e.g., 60°C), ramp to a final temperature (e.g., 280°C).
-
MS Detector: Electron ionization (EI) mode, scanning a relevant mass range or in selected ion monitoring (SIM) mode for higher sensitivity.
Workflow for GC-MS Analysis
Biological Interactions and Toxicity
Detailed toxicological data specifically for 2,3,6-trichlorophenol is limited, with much of the research in this area focusing on the 2,4,6-isomer.[2] However, it is known that trichlorophenols, as a class, can cause irritation to the skin, eyes, and respiratory tract.[2] Systemic effects may resemble those of phenol, and there is concern about potential damage to the central nervous system.[2]
While a specific signaling pathway for 2,3,6-TCP has not been fully elucidated, studies on the closely related 2,4,6-TCP provide valuable insights. 2,4,6-TCP has been shown to induce cytotoxicity through mechanisms involving oxidative stress, endoplasmic reticulum (ER) stress, and apoptosis.[9] It can lead to the overproduction of reactive oxygen species (ROS), upregulation of stress-response genes, and activation of the mitochondrial pathway of apoptosis.[9] Given the structural similarities, it is plausible that 2,3,6-TCP may exert its toxicity through similar molecular mechanisms.
Environmental Fate and Degradation
2,3,6-Trichlorophenol can be released into the environment through industrial effluents and as a degradation product of certain pesticides.[3] In the atmosphere, it is expected to be degraded by photochemically produced hydroxyl radicals, with an estimated half-life of about 8 days.[3] In soil and aquatic systems, its fate is influenced by its pKa of 5.8, which indicates that it will exist partially in its dissociated form.[3]
Biodegradation Pathway
The biodegradation of chlorophenols has been studied in various microorganisms. For 2,4,6-trichlorophenol, degradation is often initiated by an oxidative dechlorination step. A similar pathway can be proposed for 2,3,6-trichlorophenol.
Proposed Biodegradation Pathway of 2,3,6-Trichlorophenol
Conclusion
2,3,6-Trichlorophenol is a significant compound within the family of chlorinated phenols. This guide has provided a detailed summary of its chemical and physical properties, spectroscopic characteristics, and analytical methods. While specific data on its molecular toxicology and signaling pathway interactions are sparse, insights from related isomers suggest potential mechanisms involving oxidative and ER stress. The outlined synthetic and analytical protocols, along with the proposed degradation pathway, offer a valuable resource for researchers in environmental science, toxicology, and drug development. Further investigation into the specific biological activities of 2,3,6-TCP is warranted to fully understand its toxicological profile and potential for bioremediation.
References
- 1. 2,3,6-Trichlorophenol | C6H3Cl3O | CID 13618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ICSC 0590 - 2,3,6-TRICHLOROPHENOL [inchem.org]
- 3. Degradation of 2,4,6-trichlorophenol by Azotobacter sp. strain GP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,3,6-trichlorophenol (933-75-5) 13C NMR [m.chemicalbook.com]
- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 6. 2,3-Dichlorophenol | High-Purity Reagent | RUO [benchchem.com]
- 7. Sciencemadness Discussion Board - How to make 2,4,6 Trichlorophenol? - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. EP0002373A1 - A method of making 2,4,5-trichlorophenol - Google Patents [patents.google.com]
- 9. 2,4,6-Trichlorophenol cytotoxicity involves oxidative stress, endoplasmic reticulum stress, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
